2-Ethenyl-6-nitro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-6-nitro-1,3-benzothiazole: is a heterocyclic compound that features a benzothiazole ring substituted with an ethenyl group at the 2-position and a nitro group at the 6-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-6-nitro-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration to introduce the nitro group at the 6-position. The ethenyl group can be introduced through a Heck reaction or a Wittig reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and condensation reactions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-Ethenyl-6-nitro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 2-Ethenyl-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit bacterial growth by interfering with essential enzymes and cellular processes.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.
Anti-inflammatory Activity: The compound can modulate inflammatory responses by inhibiting key enzymes and cytokines involved in inflammation.
Comparison with Similar Compounds
2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of an ethenyl group.
2-Methyl-6-nitrobenzothiazole: Similar structure but with a methyl group instead of an ethenyl group.
2-Ethenyl-4-nitrobenzothiazole: Similar structure but with the nitro group at the 4-position instead of the 6-position.
Uniqueness: 2-Ethenyl-6-nitro-1,3-benzothiazole is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
195455-40-4 |
---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.219 |
IUPAC Name |
2-ethenyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N2O2S/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h2-5H,1H2 |
InChI Key |
JBGKKUJMEFUKNM-UHFFFAOYSA-N |
SMILES |
C=CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Synonyms |
Benzothiazole, 2-ethenyl-6-nitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.